molecular formula C12H15ClN2O B8703219 1-(2-Chloroethyl)-3-(5-indanyl)urea CAS No. 102433-52-3

1-(2-Chloroethyl)-3-(5-indanyl)urea

Cat. No.: B8703219
CAS No.: 102433-52-3
M. Wt: 238.71 g/mol
InChI Key: WUWJEVPZOURBII-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(5-indanyl)urea is a chloroethylurea derivative with the molecular formula C₁₂H₁₅ClN₂O (CID: 294116). Its structure features a 5-indanyl group (a bicyclic aromatic moiety) linked to the urea backbone via a nitrogen atom, and a 2-chloroethyl substituent (). This compound is of interest in oncology due to its structural similarity to other chloroethylnitrosoureas (CENUs), which are known for their DNA alkylating and cross-linking properties.

Properties

CAS No.

102433-52-3

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,3-dihydro-1H-inden-5-yl)urea

InChI

InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H2,14,15,16)

InChI Key

WUWJEVPZOURBII-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Antitumor Activity

Nitrosourea Derivatives
  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A classic CENU with high DNA cross-linking activity. BCNU induces DNA interstrand cross-links (ICLs) at guanine N1 and cytosine N3 positions (). Its cytotoxicity correlates with cross-link formation, but it exhibits high systemic toxicity (LD₅₀ in mice: 56 mg/kg orally) ().
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Cyclohexyl substitution reduces carbamoylation activity compared to BCNU, resulting in lower cross-link formation but improved pharmacokinetics ().
Non-Nitrosated Chloroethylureas
  • 1-Aryl-3-(2-chloroethyl)ureas (CEUs): Derivatives like 4-tert-butyl-(3-(2-chloroethyl)ureido)benzene () show ID₅₀ values of 4 μM in LoVo cells, outperforming chlorambucil (ID₅₀: 21 μM) and CCNU (ID₅₀: 45 μM).
Organoselenium Hybrids
  • 1-(2-Chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea (4a-1) : Combines a CENU backbone with an Ethaselen-derived selenium moiety. This hybrid exhibits enhanced solubility and TrxR1 inhibition , achieving IC₅₀ values of 0.5–1.2 μM in pancreatic cancer cells ().
5-Indanyl vs. Other Aromatic Substitutions
  • 1-(2-Chloroethyl)-3-(5-indanyl)urea: The 5-indanyl group provides a rigid, planar aromatic system that may enhance DNA intercalation or stabilize drug-target interactions.

Mechanisms of Action

DNA Cross-Linking
  • Compounds with N1-chloroethylnitrosourea configurations (e.g., BCNU, Compound III in ) form ICLs efficiently, correlating with 11-fold higher cross-link rates compared to hydroxyethyl analogs ().
DNA Repair Inhibition
  • 2-Chloroethyl isocyanate, a BCNU metabolite, inhibits DNA ligase, blocking repair of alkylation damage (). This mechanism may synergize with cross-linking in nitrosoureas but is less relevant to non-nitrosated derivatives.

Toxicity and Mutagenicity

Compound Toxicity (LD₅₀, Mice) Mutagenicity (S. typhimurium TA102)
BCNU 56 mg/kg (oral) Highly mutagenic ()
CCNU 45 mg/kg (oral) Mutagenic ()
4-tert-butyl CEU >220 mg/kg (i.p.) Non-mutagenic ()
This compound Not reported Predicted low (structural analogy to CEUs)
  • Hydroxyethyl analogs (e.g., Compound I in ) exhibit 14-fold higher DNA single-strand breaks, linking non-cross-linking damage to mutagenicity and carcinogenicity.

Pharmacokinetic Considerations

  • BCNU : Rapid decomposition to active intermediates (t₁/₂ < 15 min in plasma) limits bioavailability ().
  • CEUs : Improved stability due to lack of nitrosation, enabling prolonged exposure ().
  • Ruthenium Complexes : Derivatives like [RuCl₂(C₁₂H₁₈)(C₉H₁₂ClN₃O)]·CHCl₃ () show enhanced cellular uptake via metal coordination but require further efficacy studies.

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